3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Overview
Description
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the quinazoline family of compounds and has a unique structure that allows it to interact with specific proteins in the body.
Mechanism Of Action
The mechanism of action of 3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves the inhibition of the Hsp90 protein, which is involved in the folding and stabilization of many other proteins in the body. By inhibiting Hsp90, 3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one disrupts the normal functioning of many cellular processes, leading to cell death in cancer cells and other diseased cells.
Biochemical And Physiological Effects
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory properties and to modulate the immune response.
Advantages And Limitations For Lab Experiments
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several advantages for use in lab experiments, including its high potency and selectivity for Hsp90. However, it also has some limitations, including its relatively low solubility in water and the potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on 3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, including the development of more potent and selective inhibitors of Hsp90, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the development of new drug delivery systems for 3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Scientific Research Applications
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein called Hsp90, which is involved in the regulation of many cellular processes.
properties
IUPAC Name |
3-[2-(2,4-dichlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-11-6-5-10(13(18)9-11)7-8-20-15(21)12-3-1-2-4-14(12)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJLKTJZUJZPEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149343 | |
Record name | 3-[2-(2,4-Dichlorophenyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
793678-89-4 | |
Record name | 3-[2-(2,4-Dichlorophenyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793678-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(2,4-Dichlorophenyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.